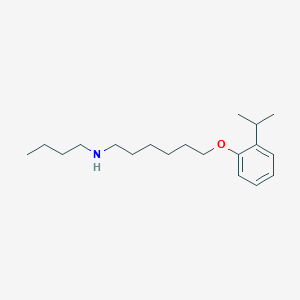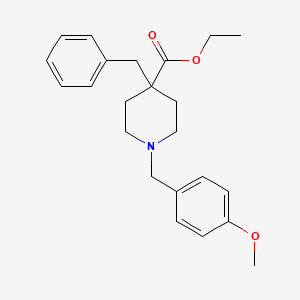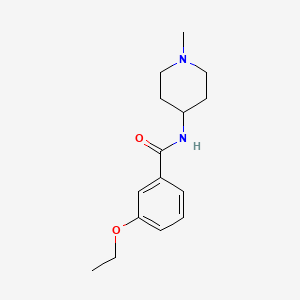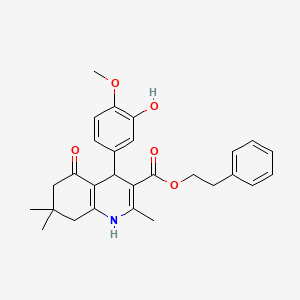![molecular formula C22H28N2O2 B5207854 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine](/img/structure/B5207854.png)
1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine, also known as MEP, is a chemical compound that has gained significant attention in the scientific research community for its potential therapeutic applications. MEP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine has been shown to bind to the serotonin transporter and inhibit the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This increase in serotonin levels is thought to contribute to the anxiolytic and antidepressant effects of 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine.
Biochemical and Physiological Effects:
1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on serotonin and dopamine levels, 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and survival. 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine in lab experiments is its high potency and selectivity for its target receptors. 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine has been shown to have a high affinity for the serotonin transporter and other targets in the central nervous system, making it a useful tool for studying the role of these targets in various physiological and pathological processes. However, one limitation of using 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine in lab experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine. One area of interest is the development of more potent and selective derivatives of 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine that can be used as therapeutic agents. Another area of interest is the investigation of the potential use of 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine in combination with other drugs for the treatment of various disorders. Finally, further studies are needed to elucidate the exact mechanism of action of 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine and its potential effects on other neurotransmitter systems.
Synthesemethoden
The synthesis of 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine involves the reaction of 1-(4-methoxyphenyl)-3-(2-nitropropyl)piperazine with benzyl bromide in the presence of sodium hydride. The resulting product is then reduced with hydrogen gas over palladium on carbon catalyst to obtain 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine. This method has been optimized to produce high yields of 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine with high purity.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and oncology. In neuroscience, 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. In psychiatry, 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine has been investigated for its potential use in the treatment of schizophrenia and other psychotic disorders. In oncology, 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine has been studied for its anti-tumor activity and its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(2-phenylethyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-26-21-10-7-20(8-11-21)9-12-22(25)24-17-15-23(16-18-24)14-13-19-5-3-2-4-6-19/h2-8,10-11H,9,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCXDJJOZQADBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1-[4-(2-phenylethyl)piperazin-1-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl {5-[4-(4-morpholinyl)butanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride hydrate](/img/structure/B5207776.png)
![ethyl (3-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5207782.png)
![N,N'-bis(3-hydroxyphenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B5207793.png)
![1-allyl-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5207800.png)


![4-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5207815.png)
![2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B5207832.png)
![N-(4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5207844.png)
![1-[3-(4-methyl-1-piperazinyl)propyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5207851.png)

![2-[1-({1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B5207860.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide](/img/structure/B5207872.png)